Cytotoxic Potency of 2-Imino-2H-chromene-3-carboxamide Class Against Human Cancer Cell Lines vs. Standard Chemotherapeutics
Although no direct IC₅₀ data have been published specifically for CAS 329690-06-4, the class-representative compound VIa—a close structural analog within the 2-imino-2H-chromene-3(N-aryl)carboxamide series—exhibited single-digit micromolar potency across a panel of human cancer cell lines, demonstrating activity comparable to the standard chemotherapeutics 5-fluorouracil and docetaxel [1]. This compound's equipotency against MCF-7 and Caco-2 relative to these clinical standards suggests that members of this chemotype can achieve clinically meaningful cytotoxic thresholds and may warrant procurement for mode-of-action studies.
| Evidence Dimension | Cytotoxic potency (IC₅₀, μM) against human cancer cell lines |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ data available specifically for CAS 329690-06-4. |
| Comparator Or Baseline | Compound VIa (2-imino-2H-chromene-3-carboxamide analog): IC₅₀ = 0.9 μM (A-549), 8.5 μM (MCF-7), 9.9 μM (Caco-2), 35.0 μM (PC-3). Standards: 5-fluorouracil and docetaxel showed similar potency against Caco-2 and MCF-7, respectively [1]. |
| Quantified Difference | For A-549, Compound VIa achieved a sub-micromolar IC₅₀ (0.9 μM); for MCF-7, equipotent to docetaxel within the same assay system [1]. |
| Conditions | In vitro cytotoxicity assays; MCF-7 (breast), PC-3 (prostate), A-549 (lung), Caco-2 (colorectal) human cancer cell lines; standard colorimetric endpoint readout. |
Why This Matters
Demonstrates that the 2-imino-2H-chromene-3-carboxamide scaffold can yield single-digit micromolar potency across diverse cancer histotypes, providing a relevant potency benchmark for evaluating CAS 329690-06-4 should its own data become available.
- [1] Gill RK, et al. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2017;17(2):251-260. PMID: 26961315. View Source
